![molecular formula C₂₂H₃₇NO₂ B1144937 2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine CAS No. 1313876-85-5](/img/structure/B1144937.png)
2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine
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Description
2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known by its chemical name, DOA, and has been the subject of numerous studies investigating its synthesis, mechanism of action, and biochemical and physiological effects. In
Scientific Research Applications
Chiral NMR Shift Reagents and Derivatizing Agents : Compounds similar to 2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine have been used as chiral solvating agents (CSA) for the ee determination of compounds bearing an acidic proton by 1H NMR spectroscopy. Additionally, their rigid conformation makes them suitable as chiral derivatizing agents (CDAs) in determining absolute configurations (Enders, Thomas, & Runsink, 1999).
Synthesis and Crystal Structures Analysis : Derivatives of 1,3-dioxane, including structures related to 2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine, have been synthesized and analyzed for their crystal structures. These compounds have been characterized by various spectroscopic techniques, highlighting their potential in structural chemistry (Jebas et al., 2013).
Diastereoselective Cycloadditions : Secondary amines based on structures similar to 2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine have been used in diastereoselective 1,3-dipolar cycloadditions. These cycloadducts were formed as diastereomerically pure compounds, indicating their relevance in stereochemistry (Enders, Meyer, Runsink, & Raabe, 1998).
Ring Opening Reactions : Research has explored the ring opening reaction of dioxane derivatives, akin to 2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine. These reactions lead to the formation of various cyclopentenyl and dioxin derivatives, demonstrating potential applications in organic synthesis (Šafár̆ et al., 2000).
Antifungal and Antibacterial Activities : Derivatives of 1,3-dioxolane, structurally related to 2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine, have been synthesized and tested for antifungal and antibacterial activities. These compounds have been evaluated against various strains of bacteria and fungi, indicating their potential in medicinal chemistry (Begum et al., 2019).
HMG-CoA Reductase Inhibitor Synthesis : Compounds similar to 2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine have been used in the chemoenzymatic synthesis of the HMG-CoA reductase inhibitor Rosuvastatin, illustrating their application in pharmaceutical synthesis (Ramesh et al., 2017).
properties
IUPAC Name |
2,2-dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO2/c1-4-5-6-7-8-9-10-19-11-13-20(14-12-19)15-16-22(23)17-24-21(2,3)25-18-22/h11-14H,4-10,15-18,23H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUUSVFMWLWVND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC2(COC(OC2)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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